pKa Difference: 7-Carboxylate vs. 2-Carboxylate
The target 7-ethyl ester (CAS 139183-96-3) exhibits a predicted pKa of 7.16±0.40, contrasting sharply with the 2-carboxylate regioisomer (CAS 67286-71-9) at pKa 4.39±0.20 . This 2.77-unit difference means that at physiological pH 7.4, the 7-ester is approximately 37% ionized (Henderson-Hasselbalch), whereas the 2-ester is >99.9% ionized. For researchers targeting compounds where the neutral species must cross biological membranes or bind in a lipophilic pocket, the 7-ester provides a substantially higher fraction of the membrane-permeable neutral form without requiring a prodrug strategy.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.16 ± 0.40 (Predicted) |
| Comparator Or Baseline | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67286-71-9): pKa = 4.39 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = +2.77 (7-ester is less acidic by ~2.8 log units) |
| Conditions | Predicted values from ChemicalBook/ACD/Labs algorithms at standard conditions (25 °C, aqueous) |
Why This Matters
This difference directly impacts the compound's ionization state at physiological pH, making the 7-ester more suitable for applications requiring neutral species membrane permeability while the 2-ester is predominantly anionic under the same conditions.
